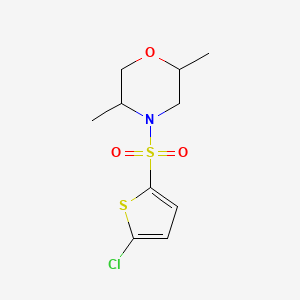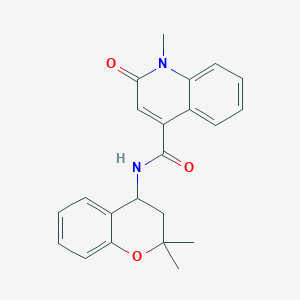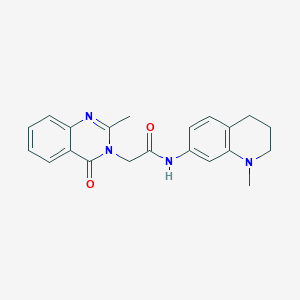![molecular formula C12H15N5O B7563988 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazine](/img/structure/B7563988.png)
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazine, commonly known as MOPPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. MOPPP is a piperazine derivative that is synthesized through a multi-step process, which involves the reaction of pyridine-2-carboxylic acid with 3-methyl-1,2,4-oxadiazol-5-amine, followed by the reaction with piperazine.
Mécanisme D'action
The exact mechanism of action of MOPPP is not fully understood, but it is believed to act as a modulator of the central nervous system. MOPPP has been shown to interact with various neurotransmitter systems, including the dopamine, serotonin, and gamma-aminobutyric acid (GABA) systems. It has been suggested that MOPPP may exert its pharmacological effects by modulating the activity of these neurotransmitter systems.
Biochemical and Physiological Effects:
MOPPP has been shown to exhibit a range of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and antipsychotic effects. MOPPP has also been shown to enhance the activity of GABA, which may contribute to its anticonvulsant effects. Additionally, MOPPP has been found to have a low toxicity profile, which makes it a promising drug candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
MOPPP has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile, which makes it a safe and convenient compound to work with. However, one of the limitations of MOPPP is its limited solubility in water, which may make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research on MOPPP. One area of interest is the development of more potent and selective MOPPP derivatives that can be used as drug candidates for the treatment of various neurological disorders. Additionally, further research is needed to elucidate the exact mechanism of action of MOPPP and to better understand its biochemical and physiological effects. Finally, more studies are needed to investigate the potential applications of MOPPP in other fields, such as agriculture and materials science.
Méthodes De Synthèse
The synthesis of MOPPP involves a multi-step process that starts with the reaction of pyridine-2-carboxylic acid with 3-methyl-1,2,4-oxadiazol-5-amine in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), to form the intermediate compound 4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine. This intermediate compound is then reacted with piperazine in the presence of a base, such as triethylamine, to yield the final product, MOPPP.
Applications De Recherche Scientifique
MOPPP has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a range of biological activities, including anticonvulsant, antipsychotic, and antidepressant effects. MOPPP has also been investigated for its potential as a drug candidate for the treatment of various neurological disorders, such as epilepsy, schizophrenia, and depression.
Propriétés
IUPAC Name |
3-methyl-5-(2-piperazin-1-ylpyridin-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-9-15-12(18-16-9)10-2-3-14-11(8-10)17-6-4-13-5-7-17/h2-3,8,13H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGICILMRNRDQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=NC=C2)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-fluoro-3-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B7563909.png)
![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-3-carboxamide](/img/structure/B7563915.png)
![2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)propanamide](/img/structure/B7563924.png)
![1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B7563930.png)


![N-[2-(2-methoxyanilino)-2-oxoethyl]-5-methyl-N-propylthiophene-2-carboxamide](/img/structure/B7563967.png)
![N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylthiophene-2-carboxamide](/img/structure/B7563978.png)
![7a-methyl-N-(2-methylcyclohexyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7563980.png)

![4-(difluoromethoxy)-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7564003.png)

![1-methyl-2-oxo-N-[4-(2-piperidin-1-ylethoxy)phenyl]quinoline-4-carboxamide](/img/structure/B7564011.png)
